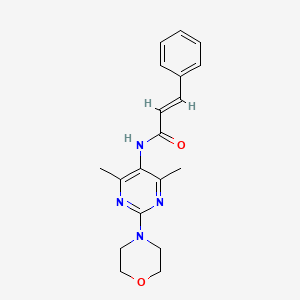

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-14-18(22-17(24)9-8-16-6-4-3-5-7-16)15(2)21-19(20-14)23-10-12-25-13-11-23/h3-9H,10-13H2,1-2H3,(H,22,24)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDWTVXVQLEIIN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide can be achieved through various synthetic routes. One efficient method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% . This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Chemical Reactions Analysis

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide has significant potential in scientific research due to its diverse biological activities. It has been studied for its antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi . Additionally, it has shown promise in anticancer research, with studies indicating its cytotoxic effects on human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines . The compound also exhibits antioxidant activity, making it a valuable candidate for further research in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For its antimicrobial activity, the compound interacts with the ergosterol present in the fungal plasmatic membrane and the cell wall . This interaction disrupts the integrity of the membrane, leading to cell death. In terms of its anticancer activity, the compound induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide and related compounds:

*Note: Molecular formula and weight for the target compound are inferred to include a cinnamamide (C₉H₇NO) substituent on a 4,6-dimethyl-2-morpholinopyrimidine base (C₁₀H₁₅N₃O), yielding an approximate formula of C₁₉H₂₂N₄O₂ (MW ~350.4).

Key Observations:

- Sulfonamide vs. Cinnamamide : The sulfonamide group in may improve metabolic stability and hydrogen-bonding capacity compared to the cinnamamide’s aromatic system, which favors hydrophobic interactions .

- Molecular Weight : Higher molecular weights (e.g., 462.6 in ) correlate with increased steric hindrance, possibly reducing bioavailability but improving receptor specificity.

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in anticancer research. This article delves into its synthesis, biological evaluation, and the underlying mechanisms of action based on recent studies.

Synthesis and Structure-Activity Relationship

The compound this compound belongs to a class of cinnamide derivatives that have been synthesized and evaluated for various biological activities. The synthesis typically involves coupling reactions between morpholinopyrimidine derivatives and cinnamic acid derivatives. Structure-activity relationship (SAR) studies have indicated that modifications to the pyrimidine and cinnamide moieties can significantly influence the biological activity of these compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer). For instance, one study reported an IC50 value of 4.23 μM against HepG2 cells, indicating potent antiproliferative activity compared to standard drugs like staurosporine (IC50 = 5.59 μM) .

The mechanisms by which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : The compound induces G1 phase arrest in the cell cycle. Flow cytometry analysis revealed that treatment with the compound increased the percentage of cells in the G1 phase from 50.7% in untreated cells to 64.2% in treated cells .

- Induction of Apoptosis : It has been demonstrated that this compound promotes apoptosis through the intrinsic pathway. This is evidenced by:

- EGFR Inhibition : The compound also exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The IC50 for EGFR inhibition was reported at 0.13 μM .

Case Studies

Several case studies have evaluated the biological activity of this compound:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | HepG2 | 4.23 μM | G1 Arrest, Apoptosis |

| Study B | PC3 | 10 nM | EGFR Inhibition |

| Study C | MDA-MB-231 | 33 nM | Apoptosis Induction |

These findings collectively suggest that this compound is a promising candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.